Cas no 41910-57-0 (2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline)

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline structure
41910-57-0 structure
Nome do Produto:2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
N.o CAS:41910-57-0
MF:C11H12ClNO
MW:209.672081947327
MDL:MFCD00090260
CID:927518
PubChem ID:4264695

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
    • 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
    • 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
    • 005125
    • 2-(2-chloroacetyl)-1,2,3,4tetrahydroisoquinoline
    • 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
    • 2-chloro-1-(2-1,2,3,4-tetrahydroisoquinolyl)ethan-1-one
    • 2-chloroacetyl-1,2,3,4-tetrahydro-isoquinoline
    • AC1N6RJV
    • CTK6H4992
    • STOCK4S-61602
    • SureCN5253678
    • ZERO
    • 2-(2-chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
    • LS-06253
    • Ethanone, 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-
    • 2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone
    • AKOS000266126
    • Z56896341
    • 41910-57-0
    • MFCD00090260
    • SCHEMBL5253678
    • E89232
    • F8880-8080
    • SR-01000040696
    • DB-087091
    • SR-01000040696-1
    • 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
    • DTXSID70401383
    • CS-0207439
    • EN300-01640
    • STK136181
    • MDL: MFCD00090260
    • Inchi: InChI=1S/C11H12ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
    • Chave InChI: XJOLYGFCZOFURL-UHFFFAOYSA-N
    • SMILES: C1=CC=C2CN(CCC2=C1)C(=O)CCl

Propriedades Computadas

  • Massa Exacta: 209.0607417g/mol
  • Massa monoisotópica: 209.0607417g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 219
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 20.3Ų
  • XLogP3: 1.9

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-01640-0.5g
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
41910-57-0 90%
0.5g
$195.0 2023-07-10
Enamine
EN300-01640-0.05g
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
41910-57-0 90%
0.05g
$58.0 2023-07-10
Chemenu
CM227962-5g
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
41910-57-0 95%
5g
$636 2021-08-04
eNovation Chemicals LLC
D642804-1g
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
41910-57-0 95%
1g
$325 2024-05-25
Chemenu
CM227962-1g
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
41910-57-0 95%+
1g
$*** 2023-03-30
TRC
C276400-1000mg
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
41910-57-0
1g
$ 720.00 2022-04-01
Enamine
EN300-01640-5.0g
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
41910-57-0 90%
5.0g
$800.0 2023-07-10
Aaron
AR00CJWR-250mg
2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
41910-57-0 91%
250mg
$196.00 2023-12-15
Aaron
AR00CJWR-1g
2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
41910-57-0 91%
1g
$369.00 2023-12-15
1PlusChem
1P00CJOF-100mg
2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
41910-57-0 91%
100mg
$165.00 2024-05-02

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:41910-57-0)2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
A1160061
Pureza:99%
Quantidade:1g
Preço ($):225.0